Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate
Description
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a pyridin-2-yl group and at the 5-position with a methyl ester. The 1,2,3-thiadiazole ring is a less common isomer compared to 1,3,4-thiadiazoles, with distinct electronic and steric properties due to the sulfur and nitrogen arrangement . This compound is of interest in medicinal chemistry and materials science, though its synthesis and applications are less documented than its structural analogs.
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-4-2-3-5-10-6/h2-5H,1H3 |
InChI Key |
CRIULTKMWWNORT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid with thiosemicarbazide, followed by cyclization with methyl chloroformate under basic conditions . The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Data Tables
Table 2: Electronic Properties of Pyridinyl Substituents
| Substituent Position | Dipole Moment (Debye) | Solubility (Polar Solvents) | Steric Hindrance |
|---|---|---|---|
| Pyridin-2-yl | 4.1 | High | Moderate (ortho) |
| Pyridin-4-yl | 2.7 | Moderate | Low |
Research Findings and Implications
- Biological Potential: While 1,3,4-thiadiazoles show promise in antimicrobial and anticancer research (), the unique electrophilicity of 1,2,3-thiadiazoles could make them suitable for covalent inhibitor design or redox-active materials.
- Analytical Characterization : Crystallographic studies using programs like SHELXL () are critical for resolving positional isomerism and validating synthetic outcomes.
Biological Activity
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique structure that includes a pyridine ring and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 221.24 g/mol
- Key Structural Features :
- Pyridine moiety enhances biological activity.
- Thiadiazole core contributes to various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. The following sections detail specific areas of activity and relevant studies.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives:
-
In Vitro Studies :
- A study demonstrated that derivatives of thiadiazoles, including this compound, showed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
Compound MIC (µg/mL) Target Organisms Methyl Thiadiazole 1.95 Staphylococcus spp. Methyl Thiadiazole 15.62 Enterococcus faecalis ATCC 29212 -
Mechanism of Action :
- Interaction studies have shown that the compound binds effectively to bacterial enzymes, disrupting their function and inhibiting growth.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored:
- In Vivo Studies : Animal models have indicated that this compound can reduce inflammation markers significantly when administered at specific dosages . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent research has indicated potential anticancer properties:
-
Cell Proliferation Inhibition :
Compound IC50 (µM) Cancer Cell Line Analog A 12 Hepatocellular carcinoma Analog B 8 Breast cancer
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Q & A
Q. [Basic] What synthetic strategies are commonly employed to prepare Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves:
- Cyclocondensation : Reacting thiosemicarbazides with α-keto esters under acidic conditions (e.g., H₂SO₄ in ethanol) to form the thiadiazole core .
- Coupling reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce the pyridinyl group. For example, Suzuki-Miyaura coupling with 2-pyridinyl boronic acid derivatives .
- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in anhydrous DMF . Optimization requires strict temperature control (0–5°C for sensitive intermediates) and purification via column chromatography (hexane/EtOAc gradients) or recrystallization .
Q. [Basic] Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl) and ester carbonyl signals (δ ~165 ppm) .
- IR spectroscopy : Confirms C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- Elemental analysis : Ensures C, H, N, S content matches theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. [Advanced] How can computational modeling predict the biological interactions of this compound, and what parameters validate docking results?
Methodology :
- Molecular docking (AutoDock Vina): Screens against targets like fungal CYP51 (antifungal activity) or bacterial DNA gyrase. Scoring functions (e.g., binding energy <−8 kcal/mol) prioritize high-affinity poses .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (AMBER/NAMD, 100 ns trajectories). RMSD values <2 Å indicate stable binding .
- Pharmacophore modeling : Highlights essential features (e.g., pyridinyl H-bond donors, thiadiazole hydrophobic regions) .
Q. [Advanced] What crystallographic challenges arise during X-ray structure determination, and how can SHELX programs address them?
Challenges :
- Poor crystal quality (needle morphology) due to flexible ester groups.
- Disorder in the pyridinyl or methyl substituents. Solutions :
- SHELXL refinement : Apply ISOR/SADI restraints for disordered moieties and TWIN/BASF commands for twinned crystals .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H⋯N, π-stacking) to validate packing efficiency .
Q. [Advanced] How do structural modifications at the thiadiazole 4-position influence bioactivity, and what assays quantify these effects?
Structural modifications :
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity.
- Bulky substituents (e.g., aryl groups) improve selectivity for bacterial membranes . Assays :
- MIC/MBC testing : Determines minimum inhibitory/bactericidal concentrations (e.g., 4–64 µg/mL against E. coli).
- Enzyme inhibition assays : Measures IC₅₀ values against target enzymes (e.g., <1 µM for fungal lanosterol demethylase) .
Data Contradiction Analysis
Q. [Advanced] How should researchers address discrepancies in reported biological activities of structurally analogous thiadiazole derivatives?
Root causes :
- Variability in purity (>95% required for reliable bioassays; impurities may act as synergists/antagonists) .
- Differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Resolution strategies :
- Replicate studies under standardized conditions (CLSI guidelines).
- Use orthogonal assays (e.g., fluorescence-based ATPase activity + cell viability tests) .
Methodological Resources
Q. [Advanced] What advanced techniques characterize the compound’s electronic properties for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
